molecular formula C11H6ClNO5 B1615366 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid CAS No. 54023-03-9

5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B1615366
CAS No.: 54023-03-9
M. Wt: 267.62 g/mol
InChI Key: UWEJMVXMOALHJB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates .


Molecular Structure Analysis

The molecular formula of this compound is C11H6ClNO5 . The InChI Code is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.63 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of furan-2-carboxylic acids due to their potential as antimicrobial agents. For instance, new di- and triorganotin(IV) carboxylates derived from a Schiff base, involving carboxylic acid derivatives, have been synthesized and shown to exhibit significant in vitro antimicrobial activities against a range of fungi and bacteria. These studies highlight the compound's utility in synthesizing bioactive molecules with potential therapeutic applications (Dias et al., 2015).

Antimicrobial Activities

The antimicrobial activity of furan-2-carboxylic acid derivatives has been a significant area of study. Compounds synthesized from furan-2-carboxylic acids have shown effectiveness against various microbial strains. This includes work on methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which is closely related to the compound , indicating these derivatives' potential as antimycobacterial agents by interfering with iron homeostasis in mycobacterial species (Mori et al., 2022).

Bioactive Compound Synthesis

The synthesis of bioactive compounds using furan-2-carboxylic acid derivatives as intermediates has been explored. This includes the synthesis of isoquinolin-1-ones and their derivatives, indicating the role of furan-2-carboxylic acid derivatives in synthesizing compounds with potential applications in cancer therapy. The ability of these derivatives to act as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors is particularly noteworthy (Berry et al., 1997).

Biobased Building Blocks

Furan-2-carboxylic acid derivatives, including those related to 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid, have been identified as promising biobased building blocks in the pharmaceutical and polymer industries. This includes the controlled synthesis of furan carboxylic acids from biomass-derived intermediates, showcasing the role of these compounds in sustainable chemistry and their potential for producing biofuels and polymers (Dutta et al., 2015).

Safety and Hazards

The compound is classified as a warning under the GHS classification . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While the specific future directions for 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound can serve as a building block in the synthesis of various biologically active compounds and drug candidates . This suggests potential applications in the development of new pharmaceuticals.

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJMVXMOALHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359252
Record name 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54023-03-9
Record name 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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